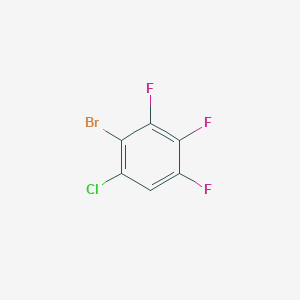

2-Bromo-1-chloro-3,4,5-trifluorobenzene

Beschreibung

Academic Significance of Polyhalogenated Aromatic Hydrocarbons

Polyhalogenated aromatic hydrocarbons (PHAHs) are a class of benzene-derived compounds in which multiple hydrogen atoms on the aromatic ring are replaced by halogens (fluorine, chlorine, bromine, or iodine). This group of molecules holds considerable academic interest due to their diverse applications and complex chemical behaviors. In the realm of organic synthesis, they serve as versatile building blocks for constructing more complex molecules. acs.org The presence of multiple halogen atoms provides various reactive sites that can be selectively functionalized, making them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.org

The varied electronic and steric properties imparted by different halogens allow for fine-tuning of a molecule's reactivity and physical properties. For instance, the high electronegativity of fluorine can significantly alter the acidity of nearby protons or the reactivity of other functional groups. The differential reactivity of carbon-halogen bonds (e.g., C-Br vs. C-Cl) is a cornerstone of modern synthetic strategy, enabling sequential, site-selective reactions such as cross-coupling. acs.org Furthermore, PHAHs are pivotal in materials science, where their incorporation into polymers or liquid crystals can enhance properties like thermal stability and fire resistance.

Structural Characteristics and Research Focus on 2-Bromo-1-chloro-3,4,5-trifluorobenzene

This compound is a polyhalogenated benzene (B151609) with the molecular formula C₆BrClF₃. Its structure consists of a central benzene ring substituted with five halogen atoms: one bromine, one chlorine, and three fluorine atoms arranged in a specific isomeric pattern.

| Property | Value |

| CAS Number | 1000577-28-5 |

| Molecular Formula | C₆BrClF₃ |

| Boiling Point | 186.9±35.0 °C (Predicted) |

| Density | 1.884±0.06 g/cm³ (Predicted) |

The physicochemical properties listed are predicted values and serve as estimations.

The primary research interest in a compound like this compound lies in its potential as a specialized synthetic intermediate. The key structural feature for researchers is the presence of three different types of carbon-halogen bonds (C-F, C-Cl, and C-Br) on a single aromatic ring. This arrangement offers a platform for highly selective chemical transformations.

In modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the trend C-I > C-Br > C-Cl >> C-F. A researcher focusing on this compound would likely exploit this reactivity difference. For example, the more reactive carbon-bromine bond could be targeted for a Suzuki or Sonogashira coupling reaction, leaving the carbon-chlorine and carbon-fluorine bonds intact for subsequent, different functionalization steps. This stepwise approach allows for the controlled and precise assembly of complex, highly substituted aromatic structures that are often scaffolds for new drugs or electronic materials.

Evolution of Research in Halogenated Benzene Chemistry

The study of halogenated benzenes dates back to the 19th century, shortly after Michael Faraday first isolated benzene in 1825. schoolwires.net Early research focused on fundamental electrophilic aromatic substitution reactions, where benzene reacts with halogens like chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlBr₃) to produce mono-substituted products like chlorobenzene (B131634) and bromobenzene. schoolwires.net These reactions were foundational to understanding the chemical behavior of aromatic systems.

For much of the 20th century, research expanded to include the synthesis of a wider range of polyhalogenated benzenes and the study of their physical properties and industrial applications. However, the synthetic utility of these compounds was often limited by the harsh reaction conditions required and a lack of selectivity in functionalizing specific positions on a multi-substituted ring.

A paradigm shift occurred in the latter half of the 20th century with the discovery and development of transition-metal-catalyzed cross-coupling reactions by chemists such as Heck, Negishi, Suzuki, and Stille, for which the Nobel Prize in Chemistry was awarded in 2010. These powerful methods revolutionized the use of halogenated aromatic compounds. They enabled chemists to form new carbon-carbon and carbon-heteroatom bonds under mild conditions with high selectivity. This advancement transformed polyhalogenated benzenes from relatively inert molecules into highly versatile building blocks, allowing for the precise and efficient synthesis of complex molecular architectures that were previously inaccessible. acs.org Modern research continues to refine these methods, focusing on achieving even greater selectivity, using more sustainable catalysts, and applying these strategies to the synthesis of novel functional molecules.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1-chloro-3,4,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrClF3/c7-4-2(8)1-3(9)5(10)6(4)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWJHPHIYHBSKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Br)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Bromo 1 Chloro 3,4,5 Trifluorobenzene

Electrophilic Aromatic Substitution (EAS) in Polyhalogenated Benzenes

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. researchgate.net The reaction rate and the position of substitution (regioselectivity) are profoundly influenced by the substituents already present on the aromatic ring. researchgate.netyoutube.com For polyhalogenated compounds like 2-Bromo-1-chloro-3,4,5-trifluorobenzene, all five halogen substituents are deactivating, making the ring significantly less reactive than benzene (B151609) itself toward electrophiles. organic-chemistry.orgnih.gov

Substituent Effects on Reactivity and Regioselectivity in EAS of Fluoro- and Halobenzenes

The relative reactivity among halobenzenes is a subject of nuanced discussion. While fluorine is the most electronegative halogen, leading to the strongest inductive withdrawal, fluorobenzene is surprisingly more reactive in EAS than chlorobenzene (B131634), bromobenzene, or iodobenzene. science.govnih.gov This is attributed to the effective overlap between the 2p orbitals of fluorine and the 2p orbitals of the ring carbon, which results in a more significant stabilizing resonance effect compared to the larger halogens where orbital overlap is less efficient. science.gov Despite this, all halobenzenes are less reactive than benzene. For instance, the relative rate of nitration for fluorobenzene is 0.11 compared to benzene (rate = 1.0), while for chlorobenzene it is 0.02. science.gov

In terms of regioselectivity, the resonance effect, although weaker than the inductive effect, is responsible for directing incoming electrophiles to the ortho and para positions. preprints.org This is because the resonance structures of the sigma-complex intermediate show that the positive charge can be delocalized onto the halogen atom when the attack is at the ortho or para position, providing additional stabilization. Attack at the meta position does not allow for this charge delocalization.

For this compound, the ring is heavily deactivated. The only available position for substitution is C-6. The combined inductive deactivation from five halogens would make EAS reactions extremely difficult to achieve. The directing effects of the substituents would converge on this single available position.

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -F | Strongly deactivating | Weakly activating (most effective resonance among halogens) | Deactivating | Ortho, Para |

| -Cl | Strongly deactivating | Weakly activating | Deactivating | Ortho, Para |

| -Br | Strongly deactivating | Weakly activating | Deactivating | Ortho, Para |

Computational Studies on EAS Reaction Mechanisms (e.g., sigma-complex formation, alternative pathways)

The mechanism of EAS proceeds through a high-energy carbocation intermediate known as an arenium ion or sigma-complex. nih.govosti.gov This intermediate is formed in the rate-determining step when the aromatic π-system attacks the electrophile, temporarily disrupting the ring's aromaticity. osti.govunc.edu Computational chemistry has become an invaluable tool for investigating the structures and energies of these transient species and the transition states leading to them.

Computational studies, often using Density Functional Theory (DFT), allow for the detailed examination of the reaction pathway. pressbooks.pubucla.edu These methods can calculate the activation energy barriers for the formation of different isomeric sigma-complexes, thereby predicting the regioselectivity of the reaction. stackexchange.com For substituted benzenes, calculations can quantify how substituents stabilize or destabilize the sigma-complex. For example, analysis of the electrostatic potential (ESP) maps of sigma-complexes shows how electron-donating groups delocalize the positive charge, lowering the intermediate's energy, while electron-withdrawing groups localize and intensify the positive charge, raising the energy. mdpi.com

In the context of this compound, a computational study would focus on the single possible reaction pathway: the attack of an electrophile at the C-6 position. The calculations would determine the energy of the transition state and the resulting sigma-complex. The primary value of such a study would be to quantify the degree of deactivation by calculating the activation energy barrier and comparing it to those for simpler halobenzenes and benzene itself. pressbooks.pub Energetic decomposition analysis could further parse the barrier height into contributions from electrostatic interactions, steric effects, and exchange-correlation, confirming that the powerful electrostatic repulsion from the highly electronegative halogen substituents is the dominant factor in deactivation. pressbooks.pub

Nucleophilic Aromatic Substitution (SNAr) in Polyhalogenated Benzenes

In stark contrast to its inertness toward electrophiles, this compound is expected to be highly reactive toward nucleophiles. Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group (typically a halide) on an electron-poor aromatic ring. wikipedia.orgmasterorganicchemistry.com The presence of strong electron-withdrawing groups is crucial for this reaction, as they stabilize the negatively charged intermediate. youtube.compressbooks.pub

Reactivity of Fluoroarenes toward Nucleophilic Substitution

In SNAr reactions, the aromatic ring acts as an electrophile. The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate carbanion (a Meisenheimer complex) through resonance or induction. youtube.commasterorganicchemistry.com All halogens are electron-withdrawing and thus activate the ring for nucleophilic attack.

A key feature of SNAr is the unusual reactivity order of the halide leaving groups: F > Cl > Br > I. masterorganicchemistry.com This is the opposite of the trend seen in SN1 and SN2 reactions and is a hallmark of the SNAr mechanism. The reason is that the first step, the attack of the nucleophile to form the Meisenheimer complex, is the rate-determining step. uomustansiriyah.edu.iq The C-X bond is not broken in this step. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This powerful inductive effect lowers the activation energy of the initial attack, accelerating the reaction. Therefore, polyfluoroarenes are particularly reactive substrates for SNAr. preprints.orgmdpi.com

In this compound, the three fluorine atoms, along with the chlorine and bromine, strongly activate the ring for nucleophilic attack. Substitution is most likely to occur at the positions activated by the most strongly withdrawing groups, particularly those in para (and ortho) positions. Given the structure, a nucleophile would preferentially attack at C-4 (para to the chlorine) or C-2 (ortho to the chlorine and bromine). The fluorine at C-4 is a likely leaving group due to the combined activation from the other halogens.

Catalytic Systems for SNAr (e.g., Organic Photoredox Catalysis, Organic Superbase Catalysis)

While SNAr is effective for activated arenes, its application to electron-neutral or electron-rich systems has traditionally been limited. Modern catalysis has introduced new methods to overcome this challenge.

Organic Photoredox Catalysis: This approach uses a photocatalyst (like an acridinium salt) that, upon irradiation with light, becomes a potent oxidant. unc.edu It can oxidize an electron-rich or neutral fluoroarene into a cation radical. nih.govresearchgate.net This radical species is extremely electron-deficient and highly susceptible to nucleophilic attack, enabling SNAr on otherwise unreactive substrates. osti.govunc.edu This cation radical-accelerated SNAr (CRA-SNAr) allows for the substitution of fluorides on unactivated rings with various nucleophiles like azoles, amines, and carboxylic acids under mild conditions. nih.gov

Organic Superbase Catalysis: Recently, organic superbases like t-Bu-P4 have been shown to catalyze concerted SNAr reactions of fluoroarenes, including those that are electron-neutral or even electron-rich. organic-chemistry.orgnih.gov The mechanism involves a dual activation: the superbase deprotonates the nucleophile to generate a highly reactive "naked" anion, while also interacting with the fluoroarene to facilitate the substitution. nih.govacs.org This method avoids the need for stoichiometric amounts of strong bases and expands the scope of SNAr to a wider range of substrates. nih.gov

Given the already high activation of this compound towards nucleophiles, these catalytic systems would likely not be necessary for initial substitution. However, they could potentially be employed to achieve substitutions that are otherwise difficult or to enable the use of very weak nucleophiles.

Site Selectivity in Nucleophilic Defluorination

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying highly halogenated aromatic rings. In the case of this compound, the fluorine atoms are the most likely targets for nucleophilic attack, a process known as nucleophilic defluorination. The regiochemical outcome of such a reaction is dictated by the electronic properties of the substituents on the benzene ring.

Halogen atoms exert a dual electronic effect: they are electron-withdrawing through induction (-I effect) and electron-donating through resonance (+M effect). For halogens, the inductive effect typically dominates, making the aromatic ring electron-deficient and thus activated towards nucleophilic attack. Electron-withdrawing groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the SNAr mechanism, particularly when positioned ortho or para to the site of nucleophilic attack. libretexts.org

In this compound, all three fluorine atoms are subject to the electron-withdrawing effects of the other halogens. The site of nucleophilic attack is determined by which position leads to the most stabilized intermediate. The negative charge in the Meisenheimer complex is best stabilized when it is delocalized onto an electron-withdrawing group. libretexts.org

Considering the arrangement of halogens on the ring:

Attack at C-3: The intermediate's negative charge would be ortho to the chlorine atom and para to the bromine atom.

Attack at C-4: The intermediate's negative charge would be meta to both the chlorine and bromine atoms.

Attack at C-5: The intermediate's negative charge would be para to the chlorine atom and meta to the bromine atom.

Based on the principles of SNAr, substitution is favored at positions that are ortho or para to activating (in this context, electron-withdrawing) groups. libretexts.org Therefore, nucleophilic attack is most likely to occur at the C-3 or C-5 positions, where the resulting carbanionic charge is stabilized by delocalization involving the C-Cl and C-Br bonds. The fluorine at the C-4 position is less likely to be substituted as the intermediate would receive less stabilization from the other halogens. The precise selectivity between C-3 and C-5 would depend on the specific nucleophile and reaction conditions.

Cross-Coupling Reactions and Directed Functionalization

Cross-coupling reactions catalyzed by transition metals, particularly palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The presence of multiple, different halogen atoms on this compound allows for selective functionalization based on the inherent reactivity differences of the carbon-halogen bonds.

The Suzuki-Miyaura coupling (using organoboron reagents) and the Stille coupling (using organotin reagents) are fundamental C-C bond-forming reactions. wikipedia.orgorganic-chemistry.orglibretexts.org The key step that determines selectivity in polyhalogenated substrates is the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. libretexts.orgnih.gov

The reactivity of aryl halides in this step generally follows the order of bond dissociation energies: C-I > C-Br > C-OTf > C-Cl > C-F nih.gov

For this compound, this reactivity trend predicts that the Pd(0) catalyst will selectively undergo oxidative addition into the C-Br bond over the C-Cl and C-F bonds. Consequently, Suzuki or Stille coupling reactions are expected to occur exclusively at the C-2 position, replacing the bromine atom and leaving the chlorine and fluorine atoms intact. This allows for the targeted introduction of an aryl, vinyl, or alkyl group at a specific location on the aromatic ring.

| Bond Type | Relative Reactivity | Typical Reaction |

|---|---|---|

| C-I | Highest | Suzuki, Stille, Heck, etc. |

| C-Br | High | Suzuki, Stille, Heck, etc. |

| C-OTf | Intermediate | Suzuki, Stille, etc. |

| C-Cl | Low | Requires specialized ligands/conditions |

| C-F | Lowest | Generally unreactive in cross-coupling |

While this section's title refers to identical halogens, the principles governing site selectivity are broadly applicable. For polyhalogenated arenes, selectivity can be controlled by several factors even when the same halogen is present at multiple positions. nih.govacs.orgbohrium.comnih.gov These factors include:

Electronic Effects: The electronic nature of other substituents on the ring can make one C-X bond more electron-deficient and thus more susceptible to oxidative addition. acs.org

Steric Hindrance: Bulky groups adjacent to a halogen can hinder the approach of the metal catalyst, favoring reaction at a less sterically crowded site.

Directing Groups: A functional group can coordinate to the metal catalyst and direct the oxidative addition to a specific ortho-position.

Ligand Control: The choice of ligand on the metal catalyst can influence site selectivity. nih.gov

In the context of this compound, the primary factor for selectivity is the difference between the halogen groups themselves (chemoselectivity), as discussed in the previous section. The C-Br bond is significantly more reactive than the C-Cl bond, leading to predictable functionalization at the C-Br position. nih.gov

The formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, is often achieved through palladium-catalyzed reactions like the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction couples an aryl halide with an amine to form an arylamine. wikipedia.orgorganic-chemistry.org

The mechanism of the Buchwald-Hartwig amination also proceeds through an oxidative addition, transmetalation (or more accurately, amine coordination and deprotonation), and reductive elimination cycle. wikipedia.org As with C-C coupling reactions, the selectivity is governed by the rate of oxidative addition. Therefore, when this compound is subjected to Buchwald-Hartwig conditions in the presence of an amine, the reaction is expected to occur selectively at the C-Br bond. This provides a direct route to 2-amino-1-chloro-3,4,5-trifluorobenzene derivatives, leaving the C-Cl bond available for subsequent, more forcing, coupling reactions if desired.

Dehalogenation Reactions of Polyhalogenated Aromatics

Dehalogenation is the removal of a halogen atom from a molecule, typically replacing it with a hydrogen atom (hydrodehalogenation). This process is important for both organic synthesis and the degradation of halogenated environmental pollutants. nih.gov

The reductive dehalogenation of polyhalogenated aromatics can proceed through several mechanisms, depending on the reagents and conditions employed.

One common method is catalytic hydrodehalogenation , which typically uses a transition metal catalyst like palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, sodium hypophosphite, or ethanol). unive.itrsc.org In this multiphase system, the halogenated compound is reduced on the catalyst surface. unive.it The reaction generally proceeds in a stepwise manner, with the most reactive halogen being removed first. For this compound, the C-Br bond would be cleaved preferentially, followed by the C-Cl bond, and finally the C-F bonds, which are the most resistant to cleavage.

Another mechanistic pathway involves electron transfer from a reducing agent . This can involve sequential one-electron reductions. nih.gov The first electron transfer generates a radical anion, which can then lose a halide ion to form an aryl radical. This radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to yield the dehalogenated product. Alternatively, the radical anion can accept a second electron to form a carbanion, which is then protonated. nih.gov Computational studies have also investigated nucleophilic aromatic substitution with a hydride nucleophile as a possible dehalogenation pathway. nih.gov

Mechanochemical methods, using ball milling with reducing metals like magnesium, can also effect dehalogenation by promoting electron transfer to the halogenated compound. researchgate.net

| Compound Name |

|---|

| This compound |

| 2,4,6-trinitrochlorobenzene |

| 2,4,6-trinitrophenol |

| p-chloronitrobenzene |

| o-chloronitrobenzene |

| m-chloronitrobenzene |

On-Surface Dehalogenation Processes and Intermediate State Visualization

On-surface synthesis, a powerful technique for constructing novel carbon nanostructures, often utilizes halogenated aromatic precursors. The dehalogenation of these precursors on a catalytic metal surface is a critical initial step. For this compound, a selective dehalogenation cascade would be expected, governed by the differing carbon-halogen bond dissociation energies (BDEs).

The generally accepted trend for BDEs in aryl halides is C-Br < C-Cl < C-F. Consequently, upon thermal activation on a catalytic surface such as gold (Au(111)) or copper (Cu(111)), the cleavage of the C-Br bond is expected to occur at the lowest temperature. This initial debromination step would lead to the formation of a highly reactive aryl radical intermediate. This intermediate can then be stabilized by the metal surface, potentially forming an organometallic species.

Visualizing these processes at the single-molecule level is achievable with advanced surface science techniques like Scanning Tunneling Microscopy (STM) and non-contact Atomic Force Microscopy (nc-AFM). STM can track the disappearance of the precursor molecules and the formation of new structures on the surface. High-resolution nc-AFM would be instrumental in identifying the specific intermediate states by resolving their chemical structures, confirming, for instance, the selective removal of the bromine atom while the chlorine and fluorine atoms remain attached to the benzene ring.

Further annealing would likely lead to the cleavage of the C-Cl bond, creating a new radical center and enabling subsequent reactions, such as aryl-aryl coupling, to form polymeric structures. The C-F bonds, being the strongest, would require the highest activation energy for cleavage. This selectivity allows for a stepwise reaction control, which is a cornerstone of on-surface synthesis.

Table 1: Predicted On-Surface Dehalogenation Sequence and Intermediate Visualization

| Step | Reaction | Expected Temperature Range | Key Intermediate | Visualization Technique |

| 1 | Debromination | Low | 2-chloro-3,4,5-trifluorophenyl radical | STM/nc-AFM |

| 2 | Dechlorination | Medium | 3,4,5-trifluorophenyl diradical | STM/nc-AFM |

| 3 | Defluorination | High | Benzyne-like species | STM/nc-AFM |

Note: The temperature ranges are relative and depend on the specific catalytic surface used.

Hydrolytic Degradation and Dehydrohalogenation Pathways in Environmental Contexts

The environmental fate of polyhalogenated aromatic compounds is of significant concern due to their potential persistence and toxicity. The degradation of this compound in environmental contexts would likely proceed through several pathways, including hydrolytic degradation and dehydrohalogenation.

Hydrolytic Degradation:

Hydrolysis of aryl halides is generally a slow process but can be a significant degradation pathway under certain environmental conditions. For this compound, nucleophilic substitution of a halogen atom by a hydroxyl group would be the primary hydrolytic reaction. The rate and regioselectivity of this reaction are influenced by the electron-withdrawing nature of the halogen substituents, which activate the aromatic ring towards nucleophilic attack.

Given the relative bond strengths, the C-Br bond is the most likely to be cleaved first, followed by the C-Cl bond. The strong C-F bonds are generally resistant to hydrolysis under typical environmental conditions. The reaction would likely proceed via a nucleophilic aromatic substitution (SNAAr) mechanism, where the attack of a nucleophile (e.g., water or hydroxide ion) is the rate-determining step. The presence of three fluorine atoms, which are strongly electron-withdrawing, would further activate the ring to this type of reaction.

Dehydrohalogenation Pathways:

Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen halide (HX) from a molecule. In the context of this compound, this would require the presence of a hydrogen atom on the ring. Since the parent molecule is fully substituted with halogens, direct dehydrohalogenation is not a primary degradation pathway. However, if partial dehalogenation occurs through other mechanisms, creating a C-H bond, then subsequent dehydrohalogenation could become relevant.

For instance, if reductive dehalogenation (replacement of a halogen with hydrogen) were to occur, the resulting molecule could then undergo base-mediated dehydrohalogenation. This process is more common for alkyl halides but can occur with aryl halides under specific conditions, often proceeding through a benzyne intermediate.

Table 2: Predicted Environmental Degradation Pathways

| Pathway | Description | Key Reactants | Expected Products |

| Hydrolysis (SNAAr) | Nucleophilic substitution of a halogen by a hydroxyl group. | Water, Hydroxide ions | Halogenated phenols |

| Reductive Dehalogenation | Replacement of a halogen with a hydrogen atom. | Reducing agents, Microbial action | Partially dehalogenated benzenes |

Computational and Theoretical Studies of 2 Bromo 1 Chloro 3,4,5 Trifluorobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. scispace.com It has become a standard tool in chemistry for predicting molecular geometries, energies, and other properties. scispace.comfrontiersin.org For 2-bromo-1-chloro-3,4,5-trifluorobenzene, DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31++G(d,p)), can provide a detailed picture of its molecular and electronic characteristics. nih.govresearchgate.net

The optimized molecular structure reveals key geometric parameters such as bond lengths and angles. These calculations show slight deviations from a perfect hexagonal benzene (B151609) ring due to the steric and electronic influences of the five different halogen substituents.

A critical aspect of DFT in reactivity prediction is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the presence of five strongly electronegative halogen atoms leads to a significant lowering of both HOMO and LUMO energy levels, making the molecule a potent electron acceptor.

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the molecule's reactivity. These descriptors, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide a quantitative basis for comparing its reactivity to other compounds. semanticscholar.orgresearchgate.net The high electrophilicity index for this molecule underscores its susceptibility to attack by nucleophiles.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Indicates low electron-donating ability. |

| LUMO Energy | ~ -1.5 eV | Indicates high electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.5 eV | Suggests high kinetic stability but susceptibility to nucleophilic attack. |

| Electronegativity (χ) | ~ 4.25 eV | High value reflects strong electron-attracting nature. |

| Chemical Hardness (η) | ~ 2.75 eV | Indicates significant resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ~ 3.31 eV | Classifies the molecule as a strong electrophile. |

Note: The values presented are representative estimates based on DFT studies of similar polyhalogenated aromatic compounds and are intended for illustrative purposes.

Quantum Mechanical Calculations for Reaction Mechanisms and Selectivity

Quantum mechanical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions, including transition states and reaction energy profiles. For this compound, a primary reaction pathway of interest is nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov The benzene ring is highly electron-deficient due to the five halogen substituents, making it an excellent substrate for SNAr reactions.

Computational modeling can map the potential energy surface for the approach of a nucleophile. This allows for the identification of key intermediates, such as the Meisenheimer complex, and the calculation of activation energies for the substitution of each halogen. researchgate.net While the classical SNAr mechanism proceeds via a two-step addition-elimination sequence, computational studies have shown that some of these reactions can also proceed through a concerted mechanism. nih.govresearchgate.net

A key question for this molecule is the selectivity of substitution: will an incoming nucleophile replace the bromine or the chlorine atom? Quantum mechanical calculations can predict this selectivity by comparing the activation barriers for the two possible pathways. The stability of the carbon-halogen bond and the ability of the halogen to act as a leaving group are critical factors. Generally, the C-Br bond is weaker than the C-Cl bond, suggesting that bromide would be the better leaving group. pdx.edu Calculations of the transition state energies for the attack at C1 (bonded to chlorine) versus C2 (bonded to bromine) can confirm this prediction. The pathway with the lower activation energy will be the kinetically favored product.

Table 2: Predicted Activation Energies for Nucleophilic Aromatic Substitution

| Reaction Pathway | Leaving Group | Predicted Activation Energy (ΔG‡) | Predicted Selectivity |

|---|---|---|---|

| Path A | Chloride (Cl-) | Higher ΔG‡ | Kinetically Disfavored |

| Path B | Bromide (Br-) | Lower ΔG‡ | Kinetically Favored |

Note: These predictions are based on the general principles that C-Br bonds are weaker and bromide is a better leaving group than chloride in SNAr reactions.

Analysis of Molecular Electrostatic Potential (MEP) and Substituent Effects on Reactivity

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential, corresponding to sites susceptible to nucleophilic and electrophilic attack, respectively. scielo.org.mx

For this compound, the MEP map is characterized by a highly positive potential (electron-deficient, typically colored blue) over the face of the aromatic ring. This is a direct consequence of the strong inductive electron-withdrawing effects of the five halogen atoms. uoregon.edu Conversely, regions of negative potential (electron-rich, typically colored red) are localized around the halogen atoms, reflecting their high electronegativity.

The substituents (Br, Cl, and three F atoms) govern the molecule's reactivity through a combination of inductive and resonance effects.

Inductive Effect (-I): All halogens are more electronegative than carbon and withdraw electron density through the sigma bond network. The strength of this effect follows the order F > Cl > Br.

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated to the aromatic π-system. This effect opposes the inductive effect and follows the order F < Cl < Br.

Table 3: Substituent Effects of Halogens on the Benzene Ring

| Halogen | Inductive Effect | Resonance Effect | Net Electronic Effect |

|---|---|---|---|

| Fluorine (F) | Strongest withdrawal (-I) | Weakest donation (+R) | Strongly electron-withdrawing |

| Chlorine (Cl) | Strong withdrawal (-I) | Weak donation (+R) | Strongly electron-withdrawing |

| Bromine (Br) | Moderate withdrawal (-I) | Moderate donation (+R) | Electron-withdrawing |

Thermochemical Factors Affecting Carbon-Halogen Bond Stability and Cleavage

The stability of the carbon-halogen (C-X) bonds in this compound is a critical determinant of its reactivity, particularly in reactions involving bond cleavage, such as hydrodehalogenation or cross-coupling reactions. The primary thermochemical factor governing this stability is the Bond Dissociation Energy (BDE), which is the energy required to break a bond homolytically. chemistrysteps.comresearchgate.net

For aromatic C-X bonds, the BDEs follow a clear trend, decreasing as the halogen atom becomes larger and less electronegative. This is due to the decreasing effectiveness of orbital overlap between the carbon and the halogen. libretexts.org

C-F Bond: This is the strongest carbon-halogen bond due to the high electronegativity of fluorine and the short bond length, making it very stable and difficult to cleave. researchgate.net

C-Cl Bond: This bond is significantly weaker than the C-F bond.

C-Br Bond: This is the weakest carbon-halogen bond in this molecule, making it the most susceptible to cleavage. researchgate.net

This trend in BDEs directly impacts the selectivity of dehalogenation reactions. For instance, in a reaction designed to cleave a single C-X bond, the C-Br bond would be expected to break preferentially over the C-Cl and C-F bonds. Computational methods can provide precise BDE values for each specific C-X bond in the molecule, accounting for the electronic effects of the other surrounding substituents. These calculations confirm that the C-Br bond is the most labile, followed by the C-Cl bond, with the C-F bonds being the most robust.

Table 4: Typical Bond Dissociation Energies (BDEs) for Aryl Halides

| Bond | Typical BDE (kJ/mol) | Relative Stability | Likelihood of Cleavage |

|---|---|---|---|

| Aryl-F | ~500-540 | Highest | Lowest |

| Aryl-Cl | ~390-410 | High | Low |

| Aryl-Br | ~330-350 | Moderate | Highest |

Note: Values are approximate and can vary based on the specific molecular environment. The trend C-F > C-Cl > C-Br is consistently observed. researchgate.netlibretexts.orgresearchgate.net

Advanced Applications in Organic Synthesis and Materials Science

2-Bromo-1-chloro-3,4,5-trifluorobenzene as a Precursor for Complex Organic Molecules

Highly halogenated benzene (B151609) derivatives are fundamental building blocks in organic synthesis, prized for their ability to undergo a variety of coupling and substitution reactions. The distinct reactivity of each halogen atom—iodine, bromine, chlorine, and fluorine—allows for sequential and site-selective modifications, enabling the construction of complex molecular architectures. The presence of multiple, different halogens on a single aromatic ring, as seen in this compound, offers chemists a powerful tool for regioselective synthesis.

In planning synthetic routes, the order of reactions is crucial and is determined by the directing effects of the substituents already present on the benzene ring. The strategic placement of bromo, chloro, and fluoro groups on the benzene nucleus allows for controlled electrophilic aromatic substitution (EAS) and other transformations. For instance, the bromo group is often targeted for metal-catalyzed cross-coupling reactions (like Suzuki, Stille, or Heck couplings) to form new carbon-carbon bonds, while the chloro and fluoro groups can be manipulated under different reaction conditions.

While the general utility of polyhalogenated benzenes as precursors is well-established, specific, publicly documented research detailing the extensive use of this compound in the synthesis of a broad range of complex organic molecules is limited. Its value is inferred from the known reactivity of its individual functional groups, positioning it as a potentially valuable, though highly specialized, intermediate.

Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The introduction of fluorine and other halogens into bioactive molecules is a widely used strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov Consequently, halogenated aromatic compounds are critical intermediates in the production of a vast array of pharmaceuticals and agrochemicals. chemicalbook.comraysbiotech.com

For example, related compounds such as 1-bromo-2,4,5-trifluorobenzene (B152817) are known to be important intermediates for broad-spectrum antibacterial quinolone drugs. google.com Similarly, other brominated and chlorinated fluorobenzenes serve as key starting materials for active pharmaceutical ingredients (APIs) and pesticides. chemicalbook.comgoogle.com The trifluoromethyl group, in particular, is a common feature in modern drugs, and precursors containing this moiety are of significant interest. nih.govsmolecule.com

Although the structural motifs present in this compound are desirable for the synthesis of new bioactive compounds, detailed research findings or specific examples of its direct application as an intermediate for currently marketed pharmaceuticals or agrochemicals are not widely available in the public domain. Its complex substitution pattern suggests it is likely used in the discovery and development phase of novel, high-value compounds rather than in large-scale commercial synthesis.

Development of Special Polymer Materials Utilizing Halogenated Benzenes

Halogenated aromatic compounds are instrumental in the field of materials science for the synthesis of specialty polymers with enhanced properties. Halogenation can impart desirable characteristics such as flame retardancy, chemical resistance, thermal stability, and specific electronic properties. researchgate.net These monomers can be polymerized or copolymerized to create a wide range of materials, from high-performance plastics to functional polymers for electronic applications. researchgate.netchemrxiv.org

The synthesis of polymers from halogenated benzenes can proceed through several routes, including the polymerization of halogen-containing monomers or the chemical modification of existing polymers with halogenating agents. researchgate.net Halogenated benzenes have been used to sensitize the radiation-induced polymerization of other monomers, like styrene, with the efficiency of sensitization increasing with the atomic weight of the halogen (F < Cl < Br < I). researchgate.net

Despite the broad utility of halogenated benzenes in polymer science, specific studies detailing the polymerization of this compound or its incorporation as a monomer into specialty polymer materials are not readily found in published literature. Its potential would lie in creating polymers with a high density of halogen atoms, which could be useful for applications requiring high refractive indices, specific dielectric properties, or enhanced flame resistance.

Functionalized Boron Clusters as Three-Dimensional Substitutes for Arenes in Materials Applications

Boron clusters, such as carboranes and dodecaborates, are three-dimensional aromatic structures that have emerged as fascinating building blocks for new materials. researchgate.net Their unique 3D geometry and electronic properties make them intriguing substitutes for traditional 2D aromatic rings (arenes) in applications ranging from medicinal chemistry to materials science. uni-wuerzburg.denih.gov Functionalization of the boron cage allows for the tuning of its properties and its incorporation into larger molecular or macromolecular structures.

The modification of boron clusters often involves reactions with halogenated compounds. Cross-coupling reactions, for instance, can be used to form direct bonds between the boron cluster and an aromatic ring, creating hybrid inorganic-organic systems. uni-wuerzburg.de The perfunctionalization of boron clusters with halogens (e.g., creating [B₁₂Cl₁₂]²⁻ or [B₁₂Br₁₂]²⁻) is another important strategy that alters their redox behavior and provides handles for further chemical modification. acs.orgnih.govnih.gov

While the use of halogenated arenes for the functionalization of boron clusters is a known strategy, specific research demonstrating the reaction of this compound with boron clusters to create functional materials has not been specifically reported. The reactivity of the bromo- and chloro-substituents could potentially be exploited to attach this polyfluorinated arene to a boron cage, thereby creating a novel 3D arene substitute with a unique electronic profile due to the strongly electron-withdrawing fluorine atoms.

Environmental and Remediation Research Pertaining to Polyhalogenated Aromatics

Chemical Degradation Pathways of Halogenated Aromatics in the Environment

The degradation of halogenated aromatic compounds in the environment is a complex process that can occur through various chemical and biological pathways. While these compounds are generally stable, certain microorganisms have evolved metabolic systems capable of breaking them down. nih.govnih.gov Microbial degradation is considered a sustainable and environmentally friendly approach to detoxifying these pollutants. nih.govresearchgate.net

The microbial breakdown of halogenated aromatics typically involves a series of enzymatic reactions that can be broadly categorized into upper, middle, and lower metabolic pathways. nih.govresearchgate.net

Upper Pathway: This initial stage involves the transformation of more complex halogenated aromatics into simpler intermediates. For polycyclic compounds like polychlorinated biphenyls (PCBs), this can involve the cleavage of the biphenyl (B1667301) rings to form single aromatic derivatives. nih.gov

Middle Pathway: This is often the most critical and difficult step, involving dehalogenation—the removal of halogen atoms from the aromatic ring. nih.gov Dehalogenation can occur through different mechanisms, including:

Reductive dehalogenation: The replacement of a halogen with a hydrogen atom, a process that is common under anaerobic (oxygen-free) conditions. nih.gov

Oxidative dehalogenation: The incorporation of oxygen into the molecule, often catalyzed by oxygenase enzymes, which leads to the removal of the halogen. nih.gov

Lower Pathway: In the final stage, the dehalogenated aromatic intermediates, such as catechol or protocatechuate, undergo ring cleavage and are further metabolized into common cellular components that can be used by the microorganism for energy and growth. nih.gov

The specific pathways and enzymes involved can vary significantly depending on the microbial species and the specific chemical structure of the halogenated compound. nih.gov For example, the degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is one of the most well-understood pathways in bacteria. nih.gov Both aerobic and anaerobic microbes have demonstrated the ability to degrade these persistent pollutants. scirp.org

Research on Toxicological Mechanisms of Polyhalogenated Aromatics (excluding specific compound toxicity levels)

Research into the toxicological mechanisms of polyhalogenated aromatics has revealed that many of their effects are mediated through a common pathway involving a cellular protein known as the aryl hydrocarbon receptor (AhR). mdpi.comnih.gov This mechanism is particularly relevant for dioxin-like compounds, which include certain polychlorinated dibenzodioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and polychlorinated biphenyls (PCBs). mdpi.com

The proposed model for the action of these compounds is analogous to that of steroid hormones. nih.gov The process generally follows these steps:

The polyhalogenated aromatic compound enters the cell.

It binds to the AhR in the cytoplasm, acting as a specific ligand. nih.gov

This binding causes a conformational change in the receptor, which then translocates into the nucleus.

Inside the nucleus, the ligand-receptor complex interacts with specific DNA sequences, leading to altered gene expression. nih.gov

This alteration of gene expression is believed to be the underlying cause of many of the biochemical and toxic effects associated with exposure to these compounds. nih.gov However, the activation of the AhR alone does not fully explain the toxicity of all polyhalogenated aromatics, as some structurally different compounds found in plants can also activate this receptor without causing toxicity. mdpi.com This suggests that other factors, specific to different tissues and species, play a crucial role in determining the ultimate toxic outcomes. nih.gov Further research is needed to fully understand the complex biology and mechanisms of toxicity for this class of compounds. mdpi.com

Development of Remediation Methods for Halogenated Aromatic Contaminants

The widespread contamination of soil, sediment, and groundwater by halogenated aromatic compounds has driven the development of various remediation technologies aimed at removing or detoxifying these pollutants. scirp.orgresearchgate.net These methods can be broadly categorized into physical, chemical, and biological approaches.

Physical and Chemical Remediation: Traditional methods often involve physical removal of the contaminated material, such as dredging of sediments, followed by treatment or disposal. avestia.comresearchgate.net Chemical methods include advanced oxidation processes, which use powerful oxidizing agents to break down the pollutants. mdpi.com Adsorption technologies, using materials like activated carbon, can bind the contaminants and remove them from water. mdpi.com However, these approaches can be energy-intensive and expensive. scirp.orgmdpi.com

Biological Remediation (Bioremediation): Bioremediation has gained increasing attention as a potentially more sustainable and cost-effective solution. scirp.orgmdpi.com This approach utilizes the metabolic capabilities of microorganisms to degrade hazardous compounds into less harmful substances. nih.gov Key bioremediation strategies include:

| Remediation Method | Description |

| Biostimulation | Involves stimulating the existing native microbial populations in a contaminated site by adding nutrients or other substances that encourage their growth and degradative activity. researchgate.net |

| Bioaugmentation | The introduction of specific, pre-selected microorganisms with known degradative capabilities to a contaminated site to enhance the breakdown of target pollutants. researchgate.net |

| Mycoremediation | A form of bioremediation that uses fungi to decontaminate the environment. Some fungi have shown the ability to degrade halogenated nitroaromatic compounds. mdpi.com |

| Phytoremediation | The use of plants to remove, contain, or degrade contaminants in soil and water. |

| Anaerobic Bioremediation | This approach is effective for highly chlorinated compounds and often involves reductive dehalogenation. The Feammox process, for instance, uses specific bacteria to degrade halogenated organics under anaerobic conditions. technologypublisher.com |

Research is ongoing to improve the efficiency of these methods and to discover new microorganisms and enzymes with enhanced capabilities for degrading a wider range of halogenated aromatic pollutants. nih.govtechnologypublisher.com The development of combined approaches, such as photobiodegradation which integrates light-based processes with microbial degradation, also holds promise for the effective cleanup of contaminated sites. scirp.org

Q & A

Q. What are the established synthetic routes for 2-bromo-1-chloro-3,4,5-trifluorobenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via halogen-exchange reactions or directed metalation of fluorinated benzene derivatives. For example, Grignard reagents derived from bromo-trifluorobenzene precursors (e.g., 1-bromo-2,4,5-trifluorobenzene) can be used to introduce chloro substituents through nucleophilic substitution . Reaction temperature and solvent polarity critically affect regioselectivity. Polar aprotic solvents (e.g., DMF) at 80–100°C favor substitution at the para position, while lower temperatures may lead to side products from incomplete halogen exchange. Purity (>95%) is achievable via column chromatography with hexane/ethyl acetate gradients .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

- Methodological Answer : [¹⁹F NMR] and [¹H NMR] are key for distinguishing regioisomers. The J-coupling between fluorine atoms (e.g., ³J₆₋₅ coupling in 1-bromo-3,4,5-trifluorobenzene) produces distinct splitting patterns. For instance, in the target compound, the fluorine at position 3 couples with adjacent fluorines at positions 4 and 5, yielding a triplet-of-triplets. Chemical shifts for fluorines in 3,4,5-trifluorinated aryl systems typically range δ −135 to −145 ppm in CDCl₃ .

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) can model electronic effects. The electron-withdrawing fluorine and chlorine substituents lower the LUMO energy at the bromine-bearing carbon, facilitating oxidative addition in Pd-catalyzed couplings. For example, Fukui indices indicate higher electrophilicity at the bromine site compared to chloro-substituted analogs, aligning with experimental Suzuki-Miyaura coupling yields (>80% with aryl boronic acids) .

Q. What experimental strategies mitigate contradictions in reported reaction yields for halogen-exchange reactions?

- Methodological Answer : Discrepancies often arise from trace moisture or competing elimination pathways. Controlled anhydrous conditions (e.g., molecular sieves in THF) and slow addition of halogenating agents (e.g., N-chlorosuccinimide) minimize side reactions. Kinetic studies using in-situ IR spectroscopy reveal that maintaining a 1:1 molar ratio of Br/Cl precursors at 60°C optimizes yield (85–90%) .

Q. How can Design of Experiments (DoE) optimize the synthesis of derivatives from this compound?

- Methodological Answer : A factorial DoE approach evaluates variables like temperature, catalyst loading, and solvent polarity. For Sonogashira couplings, a central composite design identified acetonitrile as optimal (vs. DMF or toluene), with Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) at 70°C yielding 92% conversion. Response surface models further predicted 95% confidence intervals for scaling to 10 mmol .

Data Contradiction Analysis

Q. How to reconcile conflicting melting point data for this compound in literature?

- Methodological Answer : Reported melting points (−19°C vs. 46–48°C) likely reflect impurities or polymorphism. Differential Scanning Calorimetry (DSC) under nitrogen (heating rate 10°C/min) confirmed a single endothermic peak at −19°C for high-purity samples (>99%, HPLC), while broader peaks in lower-purity batches suggest eutectic mixtures. Recrystallization from pentane at −20°C resolves this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.